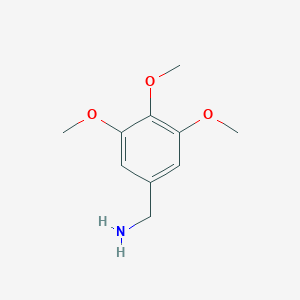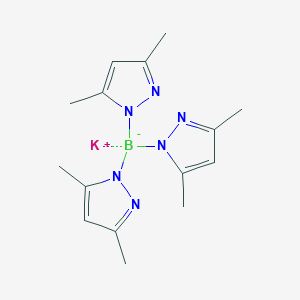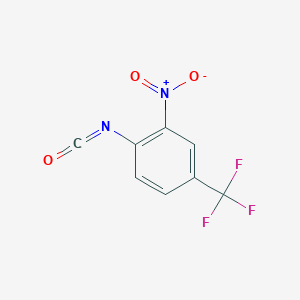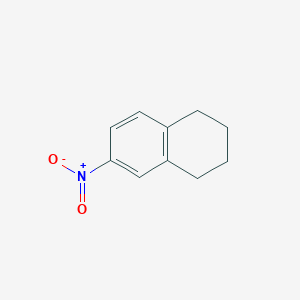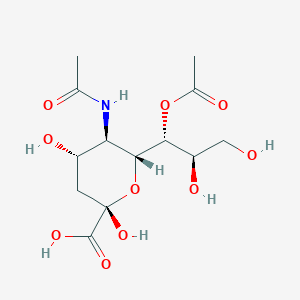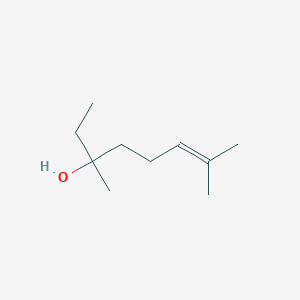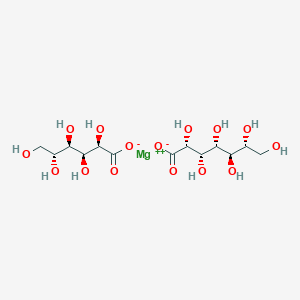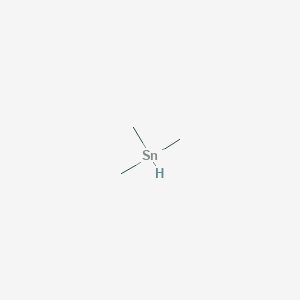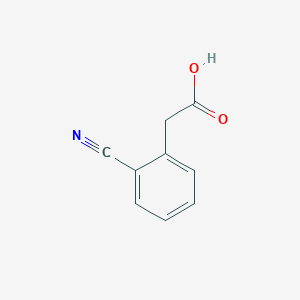
(2-氰基苯基)乙酸
描述
(2-Cyanophenyl)acetic acid is a chemical compound that is part of a broader class of cyanophenyl derivatives. These compounds are characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further linked to an acetic acid moiety. The presence of the cyano group imparts unique electronic and structural properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of cyanophenyl derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic Acid Derivatives by Sequential Coupling-Cyclization between 3-(2-Iodophenyl)-3-oxopropanoic Acid Derivatives and Terminal Alkynes" describes a method involving the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce acetic acid derivatives. Although not directly synthesizing (2-cyanophenyl)acetic acid, this method showcases the type of reactions that can be used to manipulate the phenylacetic acid backbone.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of cyanophenyl derivatives can be studied using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as detailed in the paper "Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR, FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies" . The study uses density functional theory (DFT) and ab initio HF methods to interpret the molecular structure and vibrational bands. The HOMO-LUMO energies indicate charge transfer within the molecule, which is crucial for understanding the reactivity of (2-cyanophenyl)acetic acid.
Chemical Reactions Analysis
The reactivity of cyanophenyl derivatives can be explored through various chemical reactions. For example, the paper "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids" demonstrates the use of a cyanophenyl derivative in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization. This showcases the potential of (2-cyanophenyl)acetic acid in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-cyanophenyl)acetic acid can be inferred from studies on similar compounds. For instance, the potentiometric and spectroscopic studies of copper(II) and nickel(II) complexes with oxime analogues of amino acids, including 2-cyano-2-(hydroxyimino)acetic acid, provide insights into the coordination chemistry and stability of these complexes over a broad pH range . Additionally, the paired electrosynthesis of cyanoacetic acid, as described in "Paired electrosynthesis of cyanoacetic acid" , highlights the electrochemical properties and potential synthetic applications of cyanoacetic acid derivatives.
科学研究应用
1. 杂环的合成
一项研究展示了使用与 (2-氰基苯基)乙酸密切相关的 2-氰基苯基异硫氰酸酯合成新的缩聚杂环。此过程涉及 Mn(III) 介导的级联反应,产生了大量的新化合物,展示了 (2-氰基苯基)乙酸衍生物在杂环化学中的潜力 (Calestani et al., 2001)。
2. 手性助剂化合物
对 2-羟基-2-(乙氧苯基膦酰基)乙酸的研究(其结构与 (2-氰基苯基)乙酸相似)发现了其作为一种多用途手性膦酸助剂的潜力。该化合物可用作胺和醇的手性衍生化剂 (Majewska, 2019)。
3. 硫代羧酸酯的合成
一项研究阐明了制备 (2-氰基苯基)乙酸衍生物 2-[3-(4-氰基苯基)-4,5-二氢-5-异恶唑基]乙酸的硫代酯。这涉及与三甲基甲硅烷基化巯基的反应,突出了氰基苯基乙酸衍生物在合成复杂有机分子中的作用 (PestiJaan et al., 1999)。
4. 制药应用
一项关于非布索坦(其包含与 (2-氰基苯基)乙酸相似的结构成分)的研究详细阐述了其晶体结构和相互作用。这对制药应用有影响,其中精确的分子结构和相互作用至关重要 (Wu et al., 2015)。
5. 有机染料的开发
涉及 (2-氰基苯基)乙酸衍生物在具有特定结构的有机染料设计中的研究,用于太阳能应用,突出了其在可再生能源技术中的潜力 (Naik et al., 2017)。
6. 异羟肟酸和脲的合成
一项关于使用 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯从羧酸合成异羟肟酸和脲的研究证明了氰基苯基乙酸衍生物在有机合成中的多功能性 (Thalluri et al., 2014)。
7. 生物燃料生产中的预处理
在蒸汽预处理、乙酸浸渍小麦秸秆的背景下研究乙酸在木质纤维素材料预处理中用于生产乙醇的应用,揭示了其在生物燃料生产中的重要性 (Bondesson & Galbe, 2016)。
8. 电合成研究
一项关于由 CO2 和阳极氧化电合成氰基乙酸的研究揭示了 (2-氰基苯基)乙酸在电化学应用中的潜力 (Batanero et al., 2004)。
安全和危害
“(2-Cyanophenyl)acetic acid” is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
属性
IUPAC Name |
2-(2-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZKPQKYARBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171959 | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanophenyl)acetic acid | |
CAS RN |
18698-99-2 | |
| Record name | 2-Cyanobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV82PCF67H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

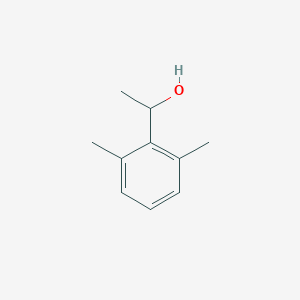
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
